molecular formula C12H13F3N2O4 B13490915 Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

Cat. No.: B13490915
M. Wt: 306.24 g/mol
InChI Key: ORAGDFNVCKNEQN-UHFFFAOYSA-N
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Description

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate typically involves the reaction of 4-nitro-2-trifluoromethylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-nitro-2-trifluoromethylaniline+Boc2Otert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate\text{4-nitro-2-trifluoromethylaniline} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 4-nitro-2-trifluoromethylaniline+Boc2​O→tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 4-amino-2-trifluoromethylphenylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under basic conditions. The nitro and trifluoromethyl groups enhance the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (4-chlorophenyl)carbamate
  • Tert-butyl (4-methylphenyl)carbamate

Uniqueness

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic properties and reactivity. These groups make the compound more versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[4-nitro-2-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)

InChI Key

ORAGDFNVCKNEQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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